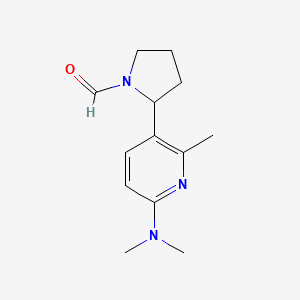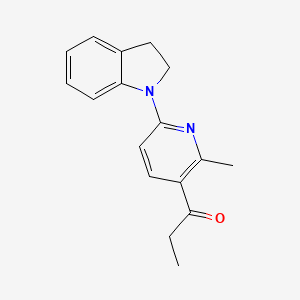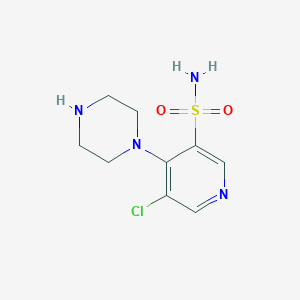
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is a chiral compound that belongs to the class of tetrahydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a bromophenyl ethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- ®-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
- 1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one (racemic mixture)
- 1-(1-(4-Chlorophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct chemical properties compared to similar compounds with different substituents.
属性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
1-[(1S)-1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16)/t9-/m0/s1 |
InChI 键 |
JYMNPBFCRPNOJW-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCNC2=O |
规范 SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)



